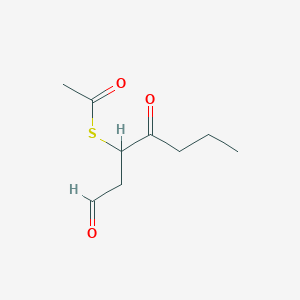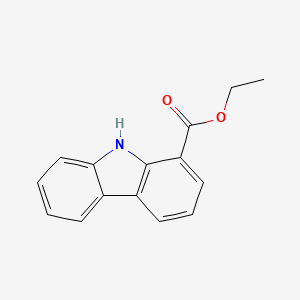![molecular formula C11H17N3O B14636602 N-{2-[(2-Aminoethyl)amino]ethyl}benzamide CAS No. 55468-07-0](/img/structure/B14636602.png)
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide: is an organic compound with the molecular formula C9H13N3O It is a derivative of benzamide, characterized by the presence of an aminoethyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide typically involves the reaction of benzoyl chloride with ethylenediamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of ethylenediamine to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required, but the presence of a base like triethylamine can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves:
Reactants: Benzoyl chloride and ethylenediamine.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Purification: The product is purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
Comparación Con Compuestos Similares
N-{2-[(2-Aminoethyl)amino]ethyl}benzamide can be compared with other similar compounds, such as:
N-(2-Aminoethyl)benzamide: Lacks the additional aminoethyl group, resulting in different chemical properties and reactivity.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl}benzamide: Contains an additional aminoethyl group, leading to increased complexity and potential for more diverse interactions.
N-(2-{[2-(2-Aminoethyl)amino]ethyl}amino)ethyl)dodecanamide: A longer alkyl chain, which affects its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research.
Propiedades
Número CAS |
55468-07-0 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[2-(2-aminoethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H17N3O/c12-6-7-13-8-9-14-11(15)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2,(H,14,15) |
Clave InChI |
BFDUFENXIYFOQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)



![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)




![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)


